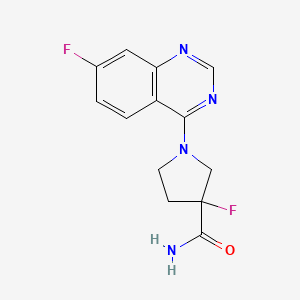![molecular formula C16H19N7 B15113689 6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113689.png)
6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further functionalized with a dimethylamino group and a pyrimidine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, which is then reacted with a pyrimidine precursor under controlled conditions. The final step involves the introduction of the pyridine-3-carbonitrile moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated solvents, palladium catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The dimethylamino group and pyrimidine ring play crucial roles in the binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
- 4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione
- 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea
Uniqueness
6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit higher binding affinity to certain targets or enhanced stability under physiological conditions.
特性
分子式 |
C16H19N7 |
|---|---|
分子量 |
309.37 g/mol |
IUPAC名 |
6-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H19N7/c1-21(2)15-5-6-18-16(20-15)23-9-7-22(8-10-23)14-4-3-13(11-17)12-19-14/h3-6,12H,7-10H2,1-2H3 |
InChIキー |
JPCZBULMMFIUKZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-4-methyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B15113610.png)
![2-cyclopropyl-6-(oxan-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B15113611.png)
![4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B15113623.png)

![5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine](/img/structure/B15113637.png)
![1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15113641.png)
![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B15113651.png)
![2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile](/img/structure/B15113655.png)
![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide](/img/structure/B15113663.png)
![7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15113670.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113672.png)
![6-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15113679.png)
![2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B15113681.png)
![3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B15113693.png)
